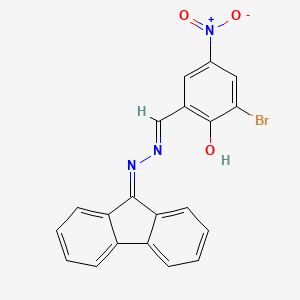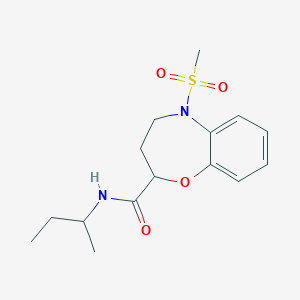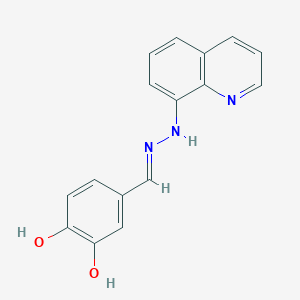
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that is widely used in scientific research applications. This compound is synthesized by reacting 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst.
Applications De Recherche Scientifique
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone has several scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds. The fluorescence properties of this compound are sensitive to the presence of metal ions, which makes it a useful probe for the detection of these ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and is relatively stable under physiological conditions. Further studies are needed to determine the potential biological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used as a fluorescent probe for the detection of metal ions in complex biological samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for research related to 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone. One potential direction is the development of new metal complexes that exhibit enhanced photophysical properties. Another direction is the synthesis of new fluorescent probes that can be used for the detection of specific metal ions in biological samples. Furthermore, the potential biological effects of this compound should be investigated in more detail to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADFBNVWJETED-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6096324.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B6096344.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)

![3-(4-isopropylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6096355.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6096358.png)
![3-(2-chlorophenyl)-4-{[2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6096361.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6096366.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6096372.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)

![5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6096381.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)